

research formulation of (Z)-Azoxystrobin for laboratory use

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

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Application Notes and Protocols for (Z)-Azoxystrobin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory use of **(Z)-Azoxystrobin**, a strobilurin fungicide. This document outlines its physicochemical properties, stability, mechanism of action, and detailed protocols for its preparation and use in in vitro experiments.

Physicochemical Properties

(Z)-Azoxystrobin is the geometric isomer of the more common and biologically active (E)-Azoxystrobin.^[1] While much of the available data does not differentiate between the isomers, the following tables summarize the known properties of Azoxystrobin, which serve as a crucial reference.

Table 1: General Physicochemical Properties of Azoxystrobin

Property	Value	Reference(s)
IUPAC Name	methyl (2Z)-2-(2-([6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate	[1]
CAS Number	143130-94-3	[1][2]
Molecular Formula	C ₂₂ H ₁₇ N ₃ O ₅	[1]
Molecular Weight	403.39 g/mol	[1][3]
Physical Appearance	White to beige solid	[1][4]
Melting Point	116 °C	[1][3]
Density	1.33 - 1.34 g/cm ³	[1][2]
Vapor Pressure	8.3 x 10 ⁻¹³ mm Hg at 25 °C	[1][3]
log Kow	2.50 at 20 °C	[1][3]

Table 2: Solubility of Azoxystrobin

Solvent	Solubility (g/L at 20 °C)	Reference(s)
Water	0.0067	[1]
Hexane	0.057	[1][3]
n-Octanol	1.4	[1][3]
Methanol	20	[1][3]
Toluene	55	[1][3]
Acetone	86	[1][3]
Ethyl Acetate	130	[1][3]
Acetonitrile	340	[1][3]
Dichloromethane	400	[1][3]

Stability and Storage

The stability of Azoxystrobin in solution is primarily influenced by pH, light, and temperature.

- **pH:** Azoxystrobin is stable in neutral to acidic aqueous solutions (pH 4-7). Hydrolysis can occur under alkaline conditions (pH > 7).
- **Light:** Exposure to light, particularly UV radiation, can cause the photoisomerization of the biologically active (E)-isomer to the less active (Z)-isomer.[1] Therefore, solutions should always be protected from light.
- **Temperature:** While chemically stable for at least 14 days at 54°C in certain formulations, elevated temperatures can increase the rate of degradation.[3]

Storage Recommendations:

- **Solid Form:** Store at 0-6°C in a dry, dark place.
- **Stock Solutions:** Prepare in a suitable organic solvent like acetonitrile or DMSO. Aliquot and store in amber glass vials or containers wrapped in aluminum foil at -20°C for long-term use (up to 1 year) or at 4°C for short-term use.
- **Working Solutions:** It is highly recommended to prepare fresh aqueous working solutions for each experiment from the frozen stock to ensure concentration accuracy and stability.

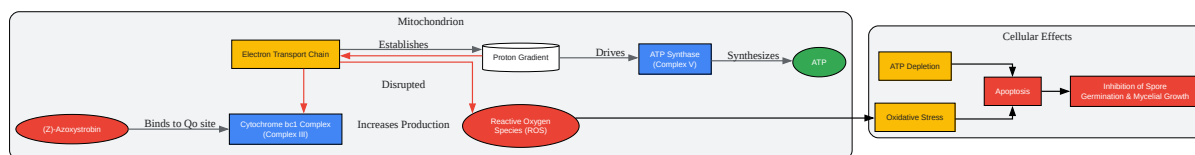
Mechanism of Action

Azoxystrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[5] Its primary target is the cytochrome bc₁ complex (Complex III) within the mitochondrial electron transport chain.[5][6][7]

- **Inhibition of Electron Transport:** Azoxystrobin binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the Complex III.[1][7] This binding blocks the transfer of electrons from ubiquinol to cytochrome c₁. [7]
- **Disruption of ATP Synthesis:** The blockage of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane. This disrupts the proton gradient necessary for ATP synthase to produce ATP, the cell's main energy source.[5][6][7]

- Increased Oxidative Stress: The inhibition of Complex III leads to an accumulation of electrons upstream, resulting in the increased production of reactive oxygen species (ROS). [7][8]
- Induction of Apoptosis: The combination of ATP depletion and high levels of oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis. [7][8]

This cascade of events effectively inhibits fungal spore germination and mycelial growth, leading to cell death. [1][9]



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Caption: Signaling pathway of **(Z)-Azoxystrobin**-induced cell death.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of **(Z)-Azoxystrobin** in DMSO and subsequent dilution to prepare aqueous working solutions.

Materials:

- **(Z)-Azoxystrobin** powder (MW: 403.39 g/mol)
- Dimethyl sulfoxide (DMSO), sterile

- Sterile deionized water or appropriate sterile buffer (e.g., PBS, pH 7.4)
- Sterile, light-protecting microcentrifuge tubes or vials (e.g., amber glass)
- Calibrated analytical balance
- Vortex mixer

Procedure:

A. Preparation of 10 mM Stock Solution:

- Accurately weigh 4.03 mg of **(Z)-Azoxystrobin** powder using an analytical balance.
- Transfer the powder to a sterile, light-protected vial.
- Add 1.0 mL of sterile DMSO to the vial.
- Vortex thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution.
- Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage.

B. Preparation of Aqueous Working Solutions:

- Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Perform serial dilutions of the stock solution into the desired sterile aqueous medium (e.g., cell culture medium, buffer) to achieve the final working concentrations.
- Important: Ensure the final concentration of the DMSO solvent in the working solution is minimal (typically $\leq 0.5\%$ v/v) to avoid solvent-induced effects on the experimental system.
- Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration treatment group.

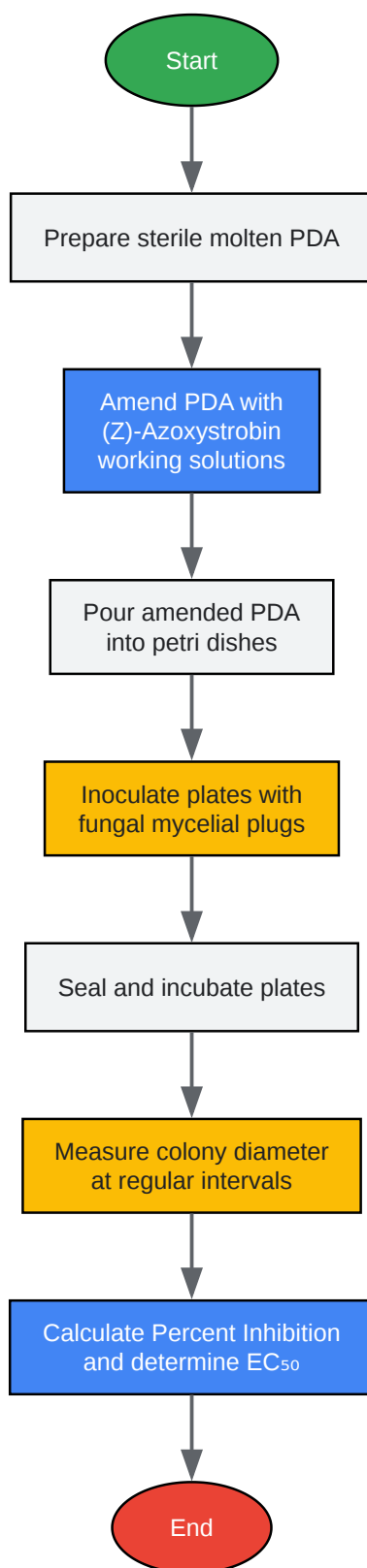
- Use the freshly prepared working solutions immediately for the experiment.

This protocol outlines a method to determine the efficacy of **(Z)-Azoxystrobin** against a fungal pathogen by measuring the inhibition of mycelial growth on an amended agar medium.

Materials:

- **(Z)-Azoxystrobin** working solutions (prepared as in Protocol 1)
- Pure culture of the test fungus on Potato Dextrose Agar (PDA)
- Sterile PDA medium, molten and cooled to 45-50°C
- Sterile petri dishes (90 mm)
- Sterile cork borer (e.g., 5 mm diameter)
- Incubator set to the optimal growth temperature for the test fungus
- Parafilm
- Ruler or calipers

Experimental Workflow:



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Caption: Workflow for the in vitro antifungal susceptibility assay.

Procedure:

- Prepare Amended Media:
 - Label sterile petri dishes for each concentration of **(Z)-Azoxystrobin** to be tested (e.g., 0, 0.1, 1, 5, 10 µg/mL) and for the vehicle control (DMSO only).^{[9][10]} Perform at least three replicates for each treatment.
 - To a sterile container of molten PDA (cooled to 45-50°C), add the appropriate volume of the **(Z)-Azoxystrobin** working solution or DMSO (for the control) to achieve the desired final concentration. Mix gently but thoroughly to ensure even distribution.
 - Immediately pour approximately 20 mL of the amended PDA into the corresponding labeled petri dishes.
 - Allow the agar to solidify completely at room temperature in a sterile environment.
- Inoculation:
 - Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing, pure fungal culture.
 - Place one mycelial plug, mycelium-side down, in the center of each amended PDA plate.
- Incubation:
 - Seal the petri dishes with Parafilm.
 - Incubate the plates in the dark at the optimal growth temperature for the fungus.
 - Incubate until the mycelial growth in the control plates has reached the edge of the plate.
- Data Collection and Analysis:
 - Measure the diameter of the fungal colony in two perpendicular directions for each plate.
 - Calculate the average diameter for each replicate.

- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - $\text{Percent Inhibition (\%)} = [(C - T) / C] \times 100$
 - Where:
 - C = Average diameter of the colony in the control group
 - T = Average diameter of the colony in the treatment group
- The data can be used to determine the Effective Concentration that inhibits 50% of growth (EC₅₀) by plotting the percent inhibition against the log of the concentration and performing a dose-response analysis.[10][11]

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